![molecular formula C15H11Cl2N3O2 B2542773 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one CAS No. 648859-11-4](/img/structure/B2542773.png)

3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

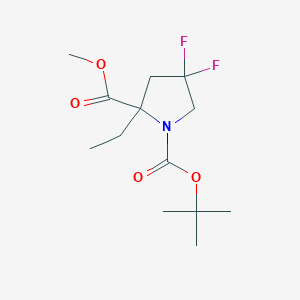

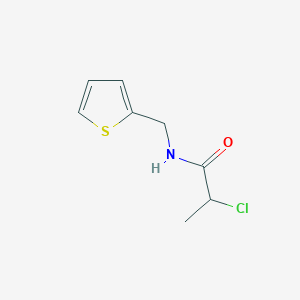

3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one, often referred to as compound 1 , is a synthetic organic compound. Its chemical structure consists of a quinazolinone core with an amino group at position 3 and a dichlorophenoxy methyl group at position 2. The compound’s molecular formula is C₁₄H₁₀Cl₂N₂O₂ .

Synthesis Analysis

The synthesis of compound 1 involves several steps. Researchers have designed and synthesized a series of 2,3-disubstituted quinazolinone derivatives and a [1,2,4]triazino[2,3-c]quinazolinone . These derivatives incorporate pharmacophoric elements associated with anticonvulsant drugs. The synthetic route likely includes chlorination, cyclization, and subsequent functionalization to introduce the amino group .

Molecular Structure Analysis

- Dichlorophenoxy Methyl Group : Attached to the second carbon, this moiety likely influences the compound’s lipophilicity and binding affinity .

Physical and Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Activities

- Synthesis and Antimicrobial Activities : Research has focused on synthesizing derivatives of dihydroquinazolinone, like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibiting antimicrobial activities against various microorganisms (Bektaş et al., 2007).

- Thioglycolic Amino Acid Derivatives : The interaction of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with sodium thioglycolate produced compounds with significant antimicrobial activities (Atta, 1994).

Anticonvulsant Activity

- Novel 3-aminoquinazolines Synthesis : The development of novel 3-aminoquinazolines for potential anticonvulsant activity is a key area of research. These compounds have been evaluated for effectiveness in anticonvulsant models (Tita & Kornet, 1988).

- Thioxoquinazolinone Derivatives : A series of thioxoquinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activities. Certain compounds demonstrated potent anticonvulsant effects (Rajasekaran et al., 2013).

Chemical Synthesis and Alkylation

- Synthesis and Alkylation Studies : Research in quinazoline chemistry includes the synthesis and alkylation of dihydroquinazolines, contributing to a better understanding of their chemical properties (Gromachevskaya et al., 2017).

Antiparasitic Activities

- Evaluation of Enantiomers : Studies on the antiparasitic activities of 8-aminoquinolines, a class that includes derivatives of dihydroquinazolinone, have revealed significant efficacy against various parasites, with attention to their hematological toxicities (Nanayakkara et al., 2008).

Antitubercular, Anti-HIV, and Antibacterial Agents

- Novel Carboxamidines Synthesis : Synthesis of novel quinazolinone derivatives, including 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines, has been explored for their potential as AntiHIV, antitubercular, and antibacterial agents (Sulthana M.T et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

3-amino-2-[(2,4-dichlorophenoxy)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O2/c16-9-5-6-13(11(17)7-9)22-8-14-19-12-4-2-1-3-10(12)15(21)20(14)18/h1-7H,8,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTNCNQFAVPAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=C(C=C(C=C3)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2542692.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2542694.png)

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)

![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2542705.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2542706.png)